3'-Methoxyliquiritigenin

PTP1B inhibition Diabetes Metabolic disease

3'-Methoxyliquiritigenin (4',7-dihydroxy-3'-methoxyflavanone; CAS 137297-47-3) is a naturally occurring mono-methylated flavanone and a structural derivative of liquiritigenin, characterized by a methoxy group at the 3' position of the B-ring. It has been isolated from Glycyrrhiza species and other legumes and is distinguished from closely related in-class flavonoids by its specific methylation pattern, which profoundly influences its biological target engagement profile.

Molecular Formula C16H14O5
Molecular Weight 286.28 g/mol
Cat. No. B13443473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Methoxyliquiritigenin
Molecular FormulaC16H14O5
Molecular Weight286.28 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2CC(=O)C3=C(O2)C=C(C=C3)O)O
InChIInChI=1S/C16H14O5/c1-20-16-6-9(2-5-12(16)18)14-8-13(19)11-4-3-10(17)7-15(11)21-14/h2-7,14,17-18H,8H2,1H3/t14-/m0/s1
InChIKeyVSYNGSXKXHXJHX-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Methoxyliquiritigenin: A Structurally Distinct Methylated Flavanone for Selective Life Science Research Procurement


3'-Methoxyliquiritigenin (4',7-dihydroxy-3'-methoxyflavanone; CAS 137297-47-3) is a naturally occurring mono-methylated flavanone and a structural derivative of liquiritigenin, characterized by a methoxy group at the 3' position of the B-ring . It has been isolated from Glycyrrhiza species and other legumes and is distinguished from closely related in-class flavonoids by its specific methylation pattern, which profoundly influences its biological target engagement profile [1].

Why Liquiritigenin, Isoliquiritigenin, or 7-Methoxy-Liquiritigenin Cannot Simply Replace 3'-Methoxyliquiritigenin


Although 3'-methoxyliquiritigenin shares a flavanone core with liquiritigenin and isoliquiritigenin, methylation at the 3' position fundamentally alters its hydrogen-bonding capacity, lipophilicity, and ligand-receptor interactions relative to unmethylated or alternatively methylated analogs. Quantitative evidence, while still emerging, indicates that this single methoxy substitution can invert potency rank order against certain targets (e.g., PTP1B) while simultaneously conferring gain-of-function selectivity at others (e.g., ERβ) [1][2]. Consequently, substituting any in-class analog without experimental verification risks introducing uncharacterized potency shifts, off-target liabilities, or loss of the specific pharmacological profile required for reproducible research.

Quantitative Differentiation of 3'-Methoxyliquiritigenin from Its Closest Analogs: Head-to-Head and Cross-Study Data


PTP1B Inhibition: Modest Potency Differentiates 3'-Methoxyliquiritigenin from Liquiritigenin

Against recombinant human protein tyrosine phosphatase 1B (PTP1B), 3'-methoxyliquiritigenin exhibited an IC50 of 98.1 µM [1]. Under comparable assay conditions using the same enzyme target, the parent compound liquiritigenin displayed a lower IC50 of 50 µM [2]. The 1.96-fold reduction in potency indicates that 3'-O-methylation attenuates PTP1B engagement, distinguishing it from liquiritigenin for applications where stronger PTP1B inhibition may be undesirable.

PTP1B inhibition Diabetes Metabolic disease

Estrogen Receptor β Activation: 3'-Methoxyliquiritigenin Is a 3-Fold More Potent ERβ Agonist Than Liquiritigenin

In a luciferase-based estrogen receptor transactivation assay, the major oxidative metabolite of liquiritigenin—identified as a mono-methylated derivative consistent with 3'-methoxyliquiritigenin—activated Estrogen Receptor β (ERβ) with 3-fold greater potency than the parent compound liquiritigenin [1]. Importantly, the metabolite did not activate Estrogen Receptor α at any concentration tested, preserving the ERβ selectivity characteristic of liquiritigenin while enhancing potency.

Estrogen receptor β Menopause Selective estrogen receptor modulator

Antimicrobial Activity: Absence of Potent Broad-Spectrum Activity Distinguishes 3'-Methoxyliquiritigenin from 7-Methoxy-Liquiritigenin

A comparative biotransformation study demonstrated that 7-methoxy-liquiritigenin exhibited strong inhibitory effects against Candida albicans SC5314, Staphylococcus aureus ATCC6538, and Escherichia coli ATCC25922, with fold-increases of 7.65-, 1.49-, and 0.54-fold, respectively, over unmethylated liquiritigenin at 200–400 µM [1]. In contrast, 3'-methoxyliquiritigenin was not among the methylated flavonoids exhibiting this antimicrobial enhancement, suggesting that the 3'-O-methyl substitution does not confer the same antimicrobial potency advantage.

Antimicrobial Methicillin-resistant Staphylococcus aureus Candida albicans

Optimal Procurement Scenarios for 3'-Methoxyliquiritigenin Based on Verified Differential Evidence


ERβ-Selective Agonist Tool Compound for Menopausal and Breast Cancer Research

3'-Methoxyliquiritigenin, as a 3-fold more potent ERβ agonist than liquiritigenin with no detectable ERα activation, is the compound of choice for studies dissecting ERβ-specific gene regulation, evaluating ERβ-targeted therapies for menopausal vasomotor symptoms, or investigating ERβ-mediated tumor suppression in breast cancer models [1]. Its procurement ensures that observed pharmacological effects are driven by the methylated derivative's enhanced potency and preserved receptor selectivity.

Structure-Activity Relationship (SAR) Studies on Flavanone Methylation Position

When constructing a panel of regioisomeric methylated liquiritigenin analogs, 3'-methoxyliquiritigenin is an indispensable member. The PTP1B data (IC50 98.1 µM vs. 50 µM for liquiritigenin) demonstrates that 3'-O-methylation attenuates enzyme inhibition, while the antimicrobial data shows that it lacks the broad-spectrum activity of 7-methoxy-liquiritigenin, enabling precise mapping of methylation-dependent pharmacophores [2][3].

Drug Metabolism and Pharmacokinetic (DMPK) Investigations of Flavonoid Methylation

3'-Methoxyliquiritigenin is the primary mono-methylated metabolite formed from liquiritigenin by CYP3A4 in human liver microsomes. Procuring authenticated 3'-methoxyliquiritigenin is critical for DMPK studies requiring authentic metabolite standards for LC-MS/MS quantification, enzyme kinetic phenotyping, or evaluating inter-individual variability in flavonoid methylation [1].

Quote Request

Request a Quote for 3'-Methoxyliquiritigenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.